molecular formula C11H12N2O2 B573285 Methyl 2-[(2-cyanoethyl)amino]benzoate CAS No. 159642-45-2

Methyl 2-[(2-cyanoethyl)amino]benzoate

Cat. No.: B573285
CAS No.: 159642-45-2
M. Wt: 204.229
InChI Key: JOQCNTQZZUCAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of benzoate ester chemistry, which has its foundations in the systematic exploration of anthranilic acid derivatives. While the specific discovery timeline of this particular compound is not extensively documented in current literature, its synthesis and characterization represent part of the continuous evolution of amino-substituted benzoic acid derivatives that began gaining prominence in the mid-to-late twentieth century. The compound's emergence coincides with the increasing sophistication of organic synthetic methodologies that enabled the precise introduction of cyanoethyl groups onto amino-substituted aromatic systems.

The historical significance of this compound is intrinsically linked to the development of advanced synthetic strategies for creating functionalized benzoate esters. Research efforts in this area have been driven by the recognition that amino benzoate derivatives possess unique chemical reactivity profiles that make them valuable building blocks for more complex molecular architectures. The incorporation of the cyanoethyl moiety represents a strategic advancement in molecular design, as this functional group provides additional sites for chemical modification while maintaining the fundamental structural integrity of the benzoate core.

Nomenclature and Structural Identification

This compound is systematically identified through multiple nomenclature systems and database entries that provide comprehensive structural characterization. The compound is catalogued under the Chemical Abstracts Service number 159642-45-2, establishing its unique identity within the global chemical database system. The International Union of Pure and Applied Chemistry name "this compound" precisely describes the structural components and their positional relationships within the molecular framework.

The molecular structure consists of a benzoate ester backbone with a methyl group attached to the carboxyl carbon, creating the ester functionality. The amino group is positioned at the ortho position (position 2) relative to the ester group, and this amino group is further substituted with a 2-cyanoethyl chain. The complete molecular formula C11H12N2O2 indicates the presence of eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 204.225182533264 daltons.

The structural identification is further supported by spectroscopic data and computational chemistry calculations. The compound exhibits specific physical and chemical properties that facilitate its identification and characterization. Key structural parameters include a calculated exact mass of 204.08996, indicating high precision in molecular weight determination. The compound contains one hydrogen bond donor and four hydrogen bond acceptors, contributing to its specific intermolecular interaction patterns. The presence of five rotatable bonds provides conformational flexibility, while the heavy atom count of fifteen atoms defines the overall molecular complexity.

Property Value
Molecular Formula C11H12N2O2
Molecular Weight 204.225182533264 daltons
Chemical Abstracts Service Number 159642-45-2
PubChem Identifier 45089680
Exact Mass 204.08996
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 5
Heavy Atom Count 15
Topological Polar Surface Area 62.1 Ų
Complexity Index 257

Significance in Organic Chemistry Research

This compound occupies a prominent position in organic chemistry research due to its multifaceted chemical reactivity and potential applications in synthetic methodology development. The compound's significance stems from its ability to serve as a versatile intermediate in various synthetic transformations, particularly those involving nucleophilic substitution reactions, cyclization processes, and functional group modifications. The presence of both the cyano group and the amino functionality provides multiple reactive sites that can be selectively manipulated under appropriate reaction conditions.

The compound's importance in medicinal chemistry research is particularly noteworthy, as amino benzoate derivatives have demonstrated considerable potential for biological activity. The cyanoethyl substitution pattern introduces additional pharmacophoric elements that may enhance binding affinity to biological targets or modify pharmacokinetic properties. Research in this area has focused on exploring how structural modifications to the basic benzoate scaffold can lead to compounds with improved therapeutic profiles.

Furthermore, the compound represents an important example of how strategic functional group introduction can expand the utility of relatively simple organic molecules. The cyanoethyl group serves as a protected form of carboxylic acid functionality, enabling synthetic strategies that would be challenging with the free acid. This protection-deprotection approach has proven valuable in multi-step synthetic sequences where selective functional group manipulation is required.

The synthetic accessibility of this compound through established methodologies has contributed to its adoption as a research tool in academic and industrial laboratories. The compound can be synthesized through nucleophilic substitution reactions involving methyl 2-aminobenzoate and appropriate cyanoethyl electrophiles, typically under basic conditions that favor the desired substitution pattern. This synthetic approach has been optimized to provide good yields while minimizing side reactions that could compromise product purity.

Current research applications of this compound extend beyond its use as a synthetic intermediate to include investigations into its potential as a building block for more complex heterocyclic systems. The cyano group can participate in various cyclization reactions, potentially leading to novel ring systems with interesting biological or material properties. Additionally, the ester functionality provides opportunities for further derivatization through standard organic transformations such as hydrolysis, reduction, or transesterification reactions.

Properties

CAS No.

159642-45-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.229

IUPAC Name

methyl 2-(2-cyanoethylamino)benzoate

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)9-5-2-3-6-10(9)13-8-4-7-12/h2-3,5-6,13H,4,8H2,1H3

InChI Key

JOQCNTQZZUCAED-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NCCC#N

Synonyms

Benzoic acid, 2-[(2-cyanoethyl)amino]-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Methyl 2-[(2-cyanoethyl)amino]benzoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₁H₁₂N₂O₂ 204.23 Ester, cyanoethylamino
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Ester, methoxy
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Ester, acetamido, hydroxy
Methyl 2-(2-cyanoethyl)benzoate C₁₁H₁₁NO₂ 189.21 Ester, cyanoethyl (direct attachment)

Key Observations :

  • The cyanoethylamino group in the target compound introduces both nitrogen-based reactivity and polarity, distinguishing it from analogs like Ethyl 2-methoxybenzoate, which lacks nitrogen .
Target Compound:

While direct synthesis details are unavailable, analogous methods involve condensation reactions between aromatic amines and cyanoethylating agents. For example, Methyl 2-benzoylamino-3-oxobutanoate (a related benzoate) is synthesized via reflux with aromatic amines and acid catalysts like PTSA .

Analogs:
  • Ethyl 2-methoxybenzoate : Synthesized via esterification of 2-methoxybenzoic acid, emphasizing straightforward functional group interconversion .
  • Methyl 4-acetamido-2-hydroxybenzoate: Requires multi-step synthesis, including acetylation of aminosalicylic acid derivatives, highlighting the complexity of introducing acetamido and hydroxy groups .

Reactivity Differences :

  • The cyanoethylamino group in the target compound may undergo nucleophilic substitution or hydrolysis more readily than methoxy or acetamido groups in analogs .

Preparation Methods

Catalyst Efficiency and Recovery

  • Pd/C Loading: A catalyst-to-substrate ratio of 0.01–0.07 ensures complete nitro reduction without excessive costs.

  • Reusability: Recovered Pd/C retains >95% activity for up to five batches when supplemented with 0.005–0.05 fresh catalyst.

Solvent and Temperature Effects

  • Hydrogenation Solvent: Dilute HCl (0.5–5 wt%) prevents aggregation of intermediates.

  • Esterification Temperature: Maintaining temperatures below 40°C during workup minimizes ester degradation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrolysis of Nitrile: Acidic conditions during esterification may hydrolyze the cyanoethyl group to carboxylic acid. Mitigation involves strict pH control (pH 10–11).

  • Over-Alkylation: Use of stoichiometric acrylonitrile (1.1–1.2 equivalents) limits di-substitution.

Industrial-Scale Considerations

  • Continuous Hydrogenation: Fixed-bed reactors with immobilized Pd/C improve throughput.

  • Waste Reduction: Recycling mother liquor from spin-drying steps reduces aqueous waste .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-[(2-cyanoethyl)amino]benzoate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of methyl benzoate derivatives typically involves nucleophilic substitution or condensation reactions. For example, ethyl 2-(aminomethyl)benzoate analogs are synthesized via substitution reactions using brominated intermediates under controlled temperature (40–60°C) and inert atmospheres to minimize side reactions . For this compound, a plausible route involves reacting methyl 2-aminobenzoate with acrylonitrile in the presence of a base (e.g., K₂CO₃) to facilitate Michael addition. Solvent choice (e.g., DMF or acetonitrile) and stoichiometric ratios are critical for optimizing yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Basic: How can spectroscopic and crystallographic methods be applied to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can identify key functional groups. The cyanoethyl group’s protons (δ ~2.5–3.5 ppm) and the ester carbonyl (δ ~165–170 ppm in ¹³C) are diagnostic. Aromatic protons in the benzoate ring typically appear at δ ~6.5–8.0 ppm .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction is ideal. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) must be optimized to obtain high-quality crystals. Hydrogen-bonding interactions involving the amino and cyano groups can stabilize the crystal lattice .

Advanced: How can researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives under varying conditions?

Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., over-alkylation or oxidation). Systematic analysis includes:

  • Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify intermediates.
  • Computational Chemistry: Density Functional Theory (DFT) can model energy barriers for competing pathways (e.g., Michael addition vs. ester hydrolysis).
  • Isolation of Byproducts: Characterize byproducts (e.g., oxidized cyano groups) via LC-MS to refine reaction conditions .
    Example: If a brominated byproduct is detected, trace moisture may hydrolyze the cyano group; using molecular sieves or anhydrous solvents can mitigate this .

Advanced: What strategies are effective for studying the biological activity of this compound, particularly in enzyme inhibition assays?

Methodological Answer:

  • Target Identification: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or acetylcholinesterase, leveraging the compound’s amino and cyano motifs for hydrogen bonding .
  • In Vitro Assays:
    • Enzyme Kinetics: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., Ellman’s method for cholinesterase inhibition).
    • Competitive Binding: Use isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Metabolite Analysis: LC-MS/MS can track metabolic stability, particularly esterase-mediated hydrolysis of the methyl ester group .

Advanced: How can polymorphism or crystallographic disorder affect the interpretation of this compound’s structural data?

Methodological Answer:
Polymorphism (e.g., differing crystal packing due to rotational freedom of the cyanoethyl group) can lead to discrepancies in reported melting points or solubility. Mitigation strategies include:

  • Temperature-Dependent Crystallography: Collect data at multiple temperatures to identify phase transitions.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···N bonds) to rationalize packing variations.
  • Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model disordered regions .

Advanced: What are the challenges in optimizing the regioselectivity of this compound for further functionalization?

Methodological Answer:
Regioselective modification (e.g., nitration or halogenation) is complicated by the electron-donating amino group and electron-withdrawing ester. Strategies include:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic attack to the para position of the benzoate ring.
  • Catalytic Systems: Use Pd-catalyzed C–H activation for site-specific coupling reactions.
  • Computational Screening: Predict reactive sites using Fukui indices or electrostatic potential maps .

Basic: How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

Methodological Answer:

  • HPLC-PDA: Purity ≥95% with a single peak at λ = 254 nm.
  • Elemental Analysis: Carbon and nitrogen content should deviate ≤0.4% from theoretical values.
  • Melting Point: Sharp range (≤2°C) indicates purity. Broadening suggests impurities or polymorphism .

Advanced: How does the electronic nature of the cyanoethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:
The cyano group’s strong electron-withdrawing effect activates the aromatic ring for NAS at positions ortho and para to the amino group. Experimental validation includes:

  • Hammett Studies: Correlate σ values of substituents with reaction rates.
  • Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites to probe mechanism (e.g., concerted vs. stepwise) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.